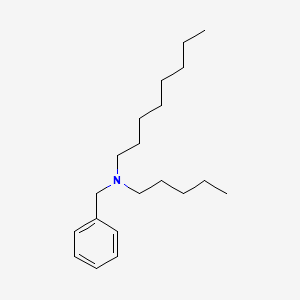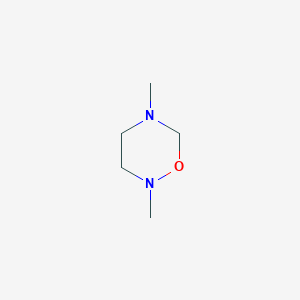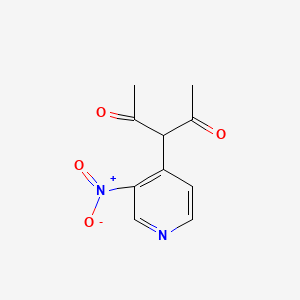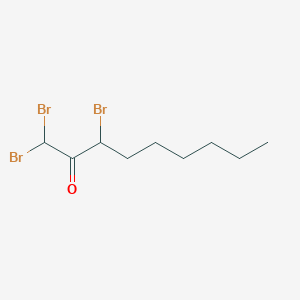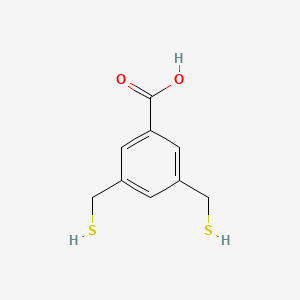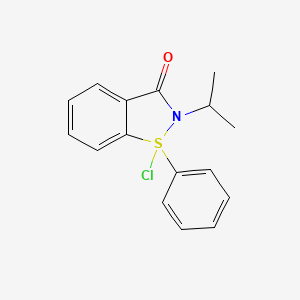![molecular formula C15H11Cl3O4 B14474878 Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate CAS No. 68533-72-2](/img/structure/B14474878.png)
Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is a derivative of phenoxyacetic acid and is characterized by its complex structure, which includes multiple chlorine atoms and phenoxy groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of dehydrating agents to drive the reaction to completion.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of high-purity reagents and catalysts ensures the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the chlorine atoms, potentially replacing them with hydrogen atoms.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as sodium hydroxide or ammonia can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated products.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a herbicide.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate involves its interaction with specific molecular targets. In the case of its use as a herbicide, it mimics the action of natural plant hormones, leading to uncontrolled growth and eventual plant death. The compound’s molecular structure allows it to bind to auxin receptors, disrupting normal cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- Mecoprop
- Dichlorprop
- Fenoprop
Comparison: Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate is unique due to its specific ester functional group and the presence of multiple chlorine atoms, which enhance its reactivity and effectiveness in various applications. Compared to similar compounds like 2,4-D and mecoprop, it offers distinct advantages in terms of its stability and potency.
Eigenschaften
CAS-Nummer |
68533-72-2 |
|---|---|
Molekularformel |
C15H11Cl3O4 |
Molekulargewicht |
361.6 g/mol |
IUPAC-Name |
methyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate |
InChI |
InChI=1S/C15H11Cl3O4/c1-20-15(19)8-21-14-7-10(3-4-11(14)17)22-13-5-2-9(16)6-12(13)18/h2-7H,8H2,1H3 |
InChI-Schlüssel |
ZIAHIBNHIDBKNA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)COC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



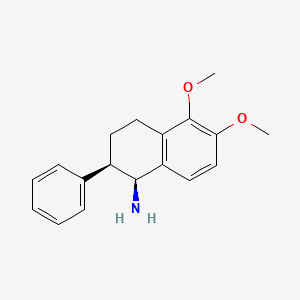

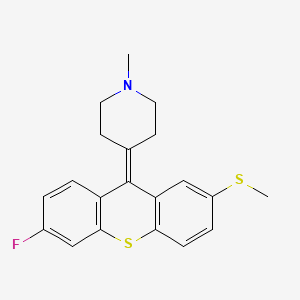
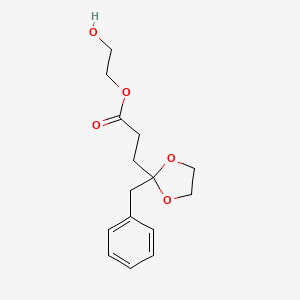

![1-Naphthalenol, 2-[(diethylamino)methyl]-](/img/structure/B14474859.png)
